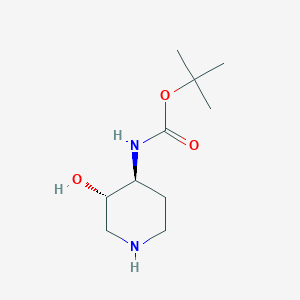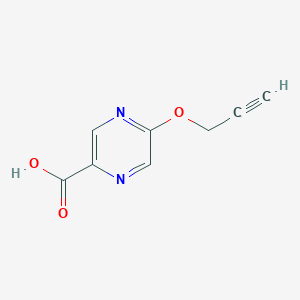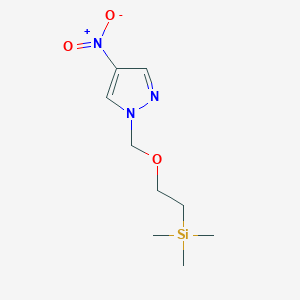
1,4-Dibromo-3-methoxynaphthalen-2-ol
Vue d'ensemble
Description
“1,4-Dibromo-3-methoxynaphthalen-2-ol” is a chemical compound with the CAS Number: 1335113-07-9 . Its molecular formula is C11H8Br2O2 .
Molecular Structure Analysis
The InChI code for “1,4-Dibromo-3-methoxynaphthalen-2-ol” is 1S/C11H8Br2O2/c1-15-11-9 (13)7-5-3-2-4-6 (7)8 (12)10 (11)14/h2-5,14H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “1,4-Dibromo-3-methoxynaphthalen-2-ol” is 331.99 . The melting point is reported to be between 149 - 152 degrees Celsius .Applications De Recherche Scientifique
Regioselectivity and Reactions of Related Compounds : Methoxydehydrobenzenes, including compounds similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, exhibit highly regioselective cycloadditions with furans. These adducts can undergo mild acid-catalyzed hydrolysis, leading to various naphthalene derivatives with potential applications in organic synthesis (Baker et al., 1991).
Catalytic Methylation Applications : The catalytic methylation of 2-naphthol, closely related to 1,4-Dibromo-3-methoxynaphthalen-2-ol, using greener agents like dimethyl carbonate, demonstrates its significance in producing important intermediates for pharmaceuticals such as naproxen (Yadav & Salunke, 2013).
Synthesis and Crystallography : The synthesis and X-ray diffraction characterization of compounds structurally similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, provide insights into the structural aspects of these naphthalene derivatives (Singh, 2013).
Hydroxylation Processes : Studies on the hydroxylation of compounds similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, like 2-(1-hydroxyalkyl)naphthalenes, shed light on the potential of these compounds in organic synthesis and chemical transformations (Tanoue et al., 1988).
Reaction with Dibromocarbene : The reaction of dibromocarbene with aromatic ethers, including methoxynaphthalenes, highlights the reactivity of these compounds and their potential applications in producing various brominated derivatives (Saraf, 1969).
Shape-Selective Acylation : Research on the shape-selective acylation of 2-methoxynaphthalene over specific catalysts like ITQ-17 shows the potential of using similar compounds in selective chemical reactions (Botella et al., 2003).
Liquid Chromatography Applications : The use of methoxynaphthalene derivatives as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) of thiols indicates the utility of these compounds in analytical chemistry (Gatti et al., 1990).
Photomerocyanine Formation : Studies on the formation of photomerocyanine from methoxynaphthalene derivatives suggest their potential in photochemical applications (Aiken et al., 2014).
Synthesis of Anti-inflammatory Agents : The synthesis of 2-methoxynaphthalene derivatives for potential anti-inflammatory applications demonstrates the medicinal chemistry relevance of these compounds (Cavrini et al., 1982).
Reductive Cycloreversion Studies : Research on the cycloreversion of oxetanes using methoxynaphthalene as an electron-transfer photosensitizer provides insights into the role of these compounds in photochemical processes (Pérez-Ruíz et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dibromo-3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O2/c1-15-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYBJXZSRIZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296602 | |
| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335113-07-9 | |
| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335113-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)



![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)



